molecular formula C16H14O4 B12846186 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Cat. No.: B12846186
M. Wt: 270.28 g/mol
InChI Key: IUURKQIELREPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-18-16(17)13-4-2-3-11(9-13)12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3

InChI Key

IUURKQIELREPLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.